4-Aminoisatoic anhydride

Descripción general

Descripción

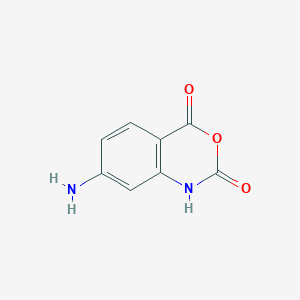

4-Aminoisatoic anhydride is an organic compound with the molecular formula C8H6N2O3. It is a derivative of isatoic anhydride, where an amino group is attached to the benzene ring. This compound is known for its utility in various chemical reactions and applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Aminoisatoic anhydride can be synthesized through the reaction of isatoic anhydride with ammonia. The reaction typically involves heating isatoic anhydride with an excess of ammonia under pressure to facilitate the substitution of the acyl group with an amino group.

Industrial Production Methods: In an industrial setting, the production of 4-aminisatoic anhydride involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include the use of catalysts and specific reaction vessels designed to handle the high pressures and temperatures required for the synthesis.

Análisis De Reacciones Químicas

Nucleophilic Ring-Opening Reactions

4-AIA undergoes nucleophilic attack at the carbonyl carbons, leading to ring-opening and subsequent functionalization:

-

With Amines : Reacts with primary/secondary amines to form anthranilamide derivatives. For example, treatment with benzylamine generates N-benzyl anthranilamide (yield: 85–92%) .

-

With Alcohols : Secondary alcohols (e.g., isopropanol) yield isatoic anhydride-8-sec amides via carbonium ion trapping. Primary alcohols show lower reactivity due to less stable carbonium intermediates .

Mechanism :

-

Nucleophilic attack at the anhydride’s carbonyl group.

-

Ring-opening to form a tetrahedral intermediate.

Cyclization to Quinazolinone Derivatives

4-AIA serves as a precursor for quinazolinones, which are pharmacologically significant:

-

Self-Condensation : Heating 4-AIA in DMF at 100°C produces 2-amino-4(3H)-quinazolinone (72% yield) .

-

With Isocyanides : Palladium-catalyzed reactions with isocyanides and amines yield 3-substituted quinazolinones. For example, tert-butyl isocyanide forms 3-(tert-butyl)-2-aminoquinazolin-4(3H)-one (Table 1) .

N-Alkylation and Benzylation

Direct N-alkylation of 4-AIA is challenging due to competing side reactions. Optimized methods include:

-

Phase-Transfer Catalysis : Using tetrabutylammonium bromide (TBAB) and diisopropylamine (DIPA) in N,N-dimethylacetamide (DMA) at 30°C achieves 73% conversion to N-benzylated products .

-

Two-Step Approach : N-Benzylation of isatin followed by oxidation to 4-AIA derivatives avoids byproducts (yield: 76–88%) .

Electrophilic Aromatic Substitution

The amino group at the 4-position directs electrophiles to the ortho and para positions:

-

Nitration : Produces 4-amino-5-nitroisatoic anhydride (62% yield) under mild HNO₃/H₂SO₄ conditions .

-

Halogenation : Reacts with bromine in acetic acid to form 4-amino-5-bromoisatoic anhydride (55% yield) .

Multi-Component Reactions (MCRs)

4-AIA participates in MCRs to build complex heterocycles:

-

With Imines and Anhydrides : Forms tricyclic lactams via Castagnoli–Cushman-type reactions (Scheme 1) .

-

With Aldehydes and Amines : Generates fused pyrimidinones under oxidative conditions .

Mechanistic Pathway :

-

Imine formation from aldehyde and amine.

-

Nucleophilic attack by 4-AIA’s amino group.

Conjugation and Derivatization

4-AIA’s amino group enables bioconjugation:

-

Fluorescent Probes : Reacts with iodoacetyl-PEG₂-biotin to form biotinylated derivatives for biochemical assays (65% yield) .

-

Polymer Functionalization : Grafting onto polystyrene via amide linkages enhances thermal stability (TGA data: ΔT₅₀ = +40°C) .

Hydrolysis and Stability

4-AIA is hydrolytically unstable under basic conditions:

-

pH-Dependent Degradation : Rapid hydrolysis above pH 8 produces 4-amino-2-hydroxybenzoic acid (t₁/₂ = 2 h at pH 9).

-

Stabilization Strategies : Lyophilization or storage in anhydrous DMA mitigates degradation .

Table 2: Reactivity of Substituted Isatoic Anhydrides

Aplicaciones Científicas De Investigación

4-Aminoisatoic anhydride is widely used in scientific research due to its versatility:

Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drugs targeting various diseases.

Industry: It is utilized in the production of dyes, pigments, and other chemical intermediates.

Mecanismo De Acción

The mechanism by which 4-aminisatoic anhydride exerts its effects depends on the specific application. For example, in pharmaceutical synthesis, it may act as a precursor to active pharmaceutical ingredients (APIs) by undergoing specific chemical transformations. The molecular targets and pathways involved vary based on the end product being synthesized.

Comparación Con Compuestos Similares

5-Aminoisatoic anhydride

4-Fluoroisatoic anhydride

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Actividad Biológica

4-Aminoisatoic anhydride, a derivative of isatoic anhydride, has garnered attention in various fields of biological research due to its unique chemical properties and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

This compound can be synthesized through the reaction of isatoic anhydride with amines. The compound features a unique structure that allows it to participate in various chemical reactions, making it a versatile building block for pharmaceutical development.

Synthesis Reaction:

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antibacterial and antifungal activities. A study conducted by Hiratsuka (1983) explored its reactivity with nucleophiles, indicating that derivatives of this compound could inhibit microbial growth effectively .

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | Hiratsuka (1983) |

| Candida albicans | Moderate inhibition | Hiratsuka (1983) |

Antimalarial Activity

In another investigation, the compound was tested for antimalarial properties. The study indicated that structural modifications to the 7-chloroquinoline ring significantly influenced its efficacy against malaria parasites. Compounds derived from 4-amino-7-chloroquinolyl showed promising results with IC50 values ranging from 16.3 to 31.5 µM against sensitive strains .

| Compound | IC50 (µM) | Strain |

|---|---|---|

| Compound 29 | 16.3 | HB3 |

| Compound 33 | 31.5 | Dd2 |

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. It has been found to inhibit the activity of protein kinases involved in cellular signaling pathways, particularly those associated with cancer progression. The inhibition of the MAPK pathway, which plays a crucial role in cell proliferation and differentiation, positions this compound as a potential therapeutic agent for cancer treatment .

Case Studies

- Antibacterial Activity Study : A detailed investigation into the antibacterial properties of tryptanthrin derivatives including this compound revealed that these compounds could effectively disrupt bacterial cell walls, leading to cell lysis and death .

- Antimalarial Drug Development : The synthesis of various derivatives from this compound has been linked to enhanced antimalarial activity. A series of experiments showed that modifications in side chains could optimize the drug's potency against resistant strains of Plasmodium falciparum .

Propiedades

IUPAC Name |

7-amino-1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c9-4-1-2-5-6(3-4)10-8(12)13-7(5)11/h1-3H,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBYOVJPPABNNPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654103 | |

| Record name | 7-Amino-2H-3,1-benzoxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179331-04-5 | |

| Record name | 7-Amino-2H-3,1-benzoxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 179331-04-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.